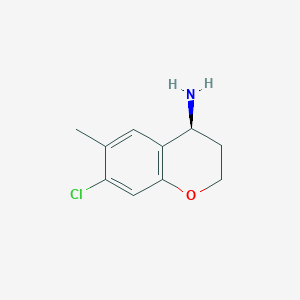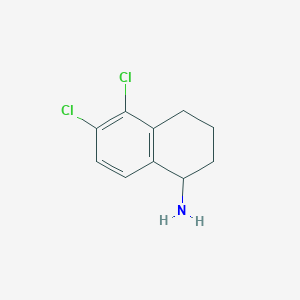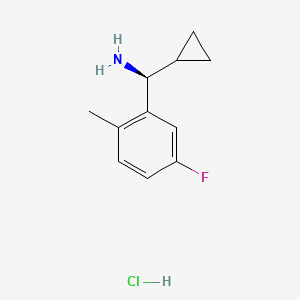
2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications where its unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide include:
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenacyl bromide
- 2-Fluoro-3-methoxybenzeneboronic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of fluoro and methoxy substituents on the phenyl ring, as well as its acetamide functional group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20FNO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(2-fluoro-3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H20FNO3/c1-22-15-7-3-5-13(11-15)9-10-20-17(21)12-14-6-4-8-16(23-2)18(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
UUUKHLHWIKIZIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=C(C(=CC=C2)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)

![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)







